1-METHYL-5-{[(3-MORPHOLINOPROPYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID
Overview
Description
1-METHYL-5-{[(3-MORPHOLINOPROPYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
The synthesis of 1-METHYL-5-{[(3-MORPHOLINOPROPYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the condensation of 1,3-dicarbonyl compounds with hydrazines, followed by further functionalization to introduce the morpholinopropyl and carboxylic acid groups . Industrial production methods may employ catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1-METHYL-5-{[(3-MORPHOLINOPROPYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
1-METHYL-5-{[(3-MORPHOLINOPROPYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: The compound is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-METHYL-5-{[(3-MORPHOLINOPROPYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions with target proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
1-METHYL-5-{[(3-MORPHOLINOPROPYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID can be compared with other pyrazole derivatives, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Known for its fungicidal properties.
3-Methyl-1H-pyrazole-5-carboxylic acid: Used as a D-amino acid oxidase inhibitor.
Ethyl 5-amino-1-methylpyrazole-4-carboxylate: Utilized in various synthetic applications. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-5-(3-morpholin-4-ylpropylcarbamoyl)pyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4/c1-16-11(10(9-15-16)13(19)20)12(18)14-3-2-4-17-5-7-21-8-6-17/h9H,2-8H2,1H3,(H,14,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHDQOMTJQPYSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)NCCCN2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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